Product packaging for 3-Iodo-1-pentyl-1,6-naphthyridin-4-one(Cat. No.:)

3-Iodo-1-pentyl-1,6-naphthyridin-4-one

Cat. No.: B7405554
M. Wt: 342.18 g/mol
InChI Key: IYLTWSZCAWAQID-UHFFFAOYSA-N
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Description

3-Iodo-1-pentyl-1,6-naphthyridin-4-one is a functionalized 1,6-naphthyridine derivative designed for research applications. This compound serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery. The iodine substituent at the 3-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, enabling the rapid exploration of structure-activity relationships. Researchers utilize this core structure in the development of biologically active molecules, as the 1,6-naphthyridine pharmacophore is present in compounds studied for various therapeutic targets. The pentyl chain at the N1 position can be modified to fine-tune the compound's lipophilicity and pharmacokinetic properties. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet for proper handling guidelines. Note: Specific physicochemical data (e.g., molecular weight, melting point) and a confirmed CAS Registry Number for this exact compound require further analytical characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15IN2O B7405554 3-Iodo-1-pentyl-1,6-naphthyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-pentyl-1,6-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O/c1-2-3-4-7-16-9-11(14)13(17)10-8-15-6-5-12(10)16/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLTWSZCAWAQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C=CN=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One

Strategic Approaches to the Construction of the 1,6-Naphthyridin-4-one Skeleton

The assembly of the 1,6-naphthyridin-4-one scaffold is the critical first phase in the synthesis of the target molecule. Several powerful strategies have been developed, ranging from classical cyclocondensation reactions to more modern multicomponent approaches.

Cyclocondensation Reactions for Naphthyridinone Formation

Cyclocondensation reactions are a foundational method for forming the bicyclic naphthyridinone system. A prominent strategy involves the acid-mediated intramolecular cyclization of suitably designed precursors. rsc.orgrsc.org For instance, the Friedel-Crafts-type annulation of 4-(arylamino)nicotinonitrile precursors can be effectively promoted by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). rsc.orgresearchgate.net In these reactions, the cyano group acts as a one-carbon synthon to complete the pyridone ring. rsc.orgresearchgate.net This approach offers a mild and straightforward route to various fused 1,6-naphthyridine (B1220473) derivatives. rsc.orgrsc.org

Precursor TypeAcid/CatalystSolventTemperatureYieldReference
4-(phenylamino)nicotinonitrileCF₃SO₃H (neat)-Room Temp84% rsc.org
4-(phenylamino)nicotinonitrileH₂SO₄ (neat)-Room Temp82% rsc.org
4-(phenylamino)nicotinonitrileCF₃SO₃HDCMRoom Temp~84% researchgate.net
Anthranilonitrile & TetrahydroquinoloneBF₃·Et₂O--21% rsc.org

Application of Grignard Reagents in 3-Substituted 1,6-Naphthyridin-4-one Synthesis

A highly practical and scalable approach for constructing 3-substituted 1,6-naphthyridin-4-ones utilizes the addition of Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) starting material. This methodology proceeds through a sequential addition-acidolysis-cyclocondensation cascade to furnish the desired naphthyridinone core in moderate to good yields. This method is particularly valuable as it allows for the direct installation of a variety of substituents at the C3 position by simply changing the Grignard reagent. While the final target is iodinated at C3, this method could be used to introduce a placeholder group or be adapted for the synthesis of an unsubstituted C3 analogue as a precursor for direct iodination. The robustness of this synthetic route has been demonstrated on a 100-gram scale, highlighting its applicability for large-scale synthesis.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The union of MCRs is an elegant tactic for accessing diverse and complex molecular architectures. nih.gov In the context of naphthyridine synthesis, MCRs have been utilized to achieve the diastereoselective synthesis of related pyrano- and furano-naphthyridine derivatives using camphor (B46023) sulfonic acid as a catalyst. nih.gov Such strategies demonstrate the potential for MCRs to be adapted for the one-pot assembly of the core 1,6-naphthyridin-4-one scaffold from simpler, readily available starting materials, thereby streamlining the synthetic process.

Targeted Synthetic Routes for C3-Iodination within the 1,6-Naphthyridin-4-one System

Once the 1-pentyl-1,6-naphthyridin-4-one skeleton is assembled, the next critical step is the introduction of an iodine atom at the C3 position. This can be approached through direct C-H activation or via a multi-step sequence involving a carboxylic acid intermediate.

Regioselective Direct Iodination Methodologies

Direct C-H iodination represents the most atom-economical and efficient route for introducing iodine onto a heterocyclic core. Research on analogous systems like quinolones and pyridones has revealed a powerful, radical-based C-H iodination protocol that exhibits excellent regioselectivity for the C3 position. rsc.orgscispace.comresearchgate.net This method typically employs an iodine source such as sodium iodide (NaI) in the presence of an oxidant like Oxone (potassium peroxymonosulfate) and an acid, often trifluoroacetic acid (TFA), in a suitable solvent. rsc.orgresearchgate.net The reaction is believed to proceed through a radical intermediate, which preferentially functionalizes the electron-rich C3 position of the pyridone ring. scispace.com This protocol is scalable and has been successfully applied to a variety of electron-rich and electron-poor heterocycles, making it a highly promising strategy for the final step in synthesizing 3-Iodo-1-pentyl-1,6-naphthyridin-4-one. rsc.orgscispace.com

Representative Conditions for C3 Iodination of Quinolones/Pyridones

Substrate Type Reagents Solvent Temperature Yield Reference
N-Alkyl Quinolone NaI, Oxone, TFA MeCN/H₂O 80 °C 65% researchgate.net
N-Alkyl Pyridone NaI, Oxone, TFA MeCN/H₂O 80 °C 78% researchgate.net
N-Aryl Pyridone NaI, Oxone, TFA MeCN/H₂O 80 °C 66% scispace.com

Decarboxylative Iodination Strategies

An alternative, albeit less direct, pathway to C3-iodinated naphthyridinones is through a decarboxylative iodination strategy. This two-stage approach first involves the synthesis of a 1-pentyl-1,6-naphthyridin-4-one-3-carboxylic acid intermediate. The synthesis of such C3-carboxylic acid derivatives of pyridones and related naphthyridines is well-established. nih.govnih.gov

Following the synthesis of the carboxylic acid, the second stage involves a decarboxylative halogenation reaction, such as a Hunsdiecker-type reaction. In this step, the carboxylic acid is converted into a reactive intermediate (e.g., a silver salt or through reaction with an oxidant like diacetoxyiodobenzene) which then reacts with an iodine source to replace the carboxyl group with an iodine atom. While this method requires more synthetic steps compared to direct C-H iodination, it offers a viable alternative route should direct iodination prove problematic for a specific substrate. The decarboxylation of 2-pyridone-3-carboxylic acids has been demonstrated, confirming the lability of the C3-carboxyl group under certain conditions. nih.govresearchgate.net

Halogen Exchange Reactions for Iodo Group Introduction

The introduction of an iodine atom at the C3 position of the 1,6-naphthyridin-4-one core is a critical step in the synthesis of the target compound. Halogen exchange reactions, particularly the Finkelstein reaction, represent a classical and effective method for this transformation. This SN2 reaction involves the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide.

The classic Finkelstein reaction typically employs sodium iodide (NaI) in acetone. The success of this reaction is driven by the poor solubility of the resulting sodium chloride (NaCl) or sodium bromide (NaBr) in acetone, which precipitates out of solution and drives the equilibrium towards the formation of the iodo-product. For aryl halides, which are generally less reactive than alkyl halides in SN2 reactions, catalyzed versions of the Finkelstein reaction are often necessary. Copper(I) iodide (CuI), often in combination with a diamine ligand, is a common catalyst for the iodination of aryl chlorides and bromides. Nickel-based catalysts have also been shown to be effective.

In the context of synthesizing this compound, a precursor such as 3-bromo-1-pentyl-1,6-naphthyridin-4-one would be subjected to these halogen exchange conditions. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the reaction.

Table 1: Exemplary Conditions for Aromatic Finkelstein Reaction

Catalyst SystemReagentSolventTemperatureTypical Substrate
CuI / Diamine LigandNaIDioxane, n-ButanolVariesAryl Bromides/Chlorides
Nickel Bromide / Tri-n-butylphosphineNaIDMFVariesAryl Chlorides

N1-Alkylation Strategies for Pentyl Group Installation in 1,6-Naphthyridin-4-one Derivatives

The introduction of the pentyl group at the N1 position of the 1,6-naphthyridin-4-one scaffold is a key functionalization step. Several strategies can be employed, each with its own set of advantages and considerations.

Direct Alkylation Methods at the N1 Position

Direct N-alkylation is a common and straightforward approach. This typically involves the deprotonation of the N1-H of the naphthyridinone ring with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on a pentyl electrophile, such as pentyl bromide or pentyl iodide.

The choice of base and solvent is critical to ensure regioselectivity (N-alkylation vs. O-alkylation) and to achieve high yields. Strong bases such as sodium hydride (NaH) are frequently used to deprotonate the amide nitrogen. The reaction is typically carried out in an aprotic polar solvent like DMF or THF. The use of phase-transfer catalysts can also facilitate the alkylation under milder conditions. Microwave irradiation has been shown to accelerate N-alkylation of amides and lactams, often in solvent-free conditions. mdpi.com

Table 2: General Conditions for N-Alkylation of Lactams

Alkylating AgentBaseSolventConditions
Pentyl BromideNaHDMF0 °C to room temperature
Pentyl IodideK₂CO₃AcetonitrileReflux
Pentyl BromideKOH / PTCToluene / H₂O50-100 °C

Sequential Functionalization Approaches

In some synthetic strategies, the pentyl group may be introduced at an earlier stage of the synthesis, prior to the formation of the second ring of the naphthyridinone system. For instance, a suitably functionalized pyridine (B92270) precursor already bearing the N-pentyl group can be used as a starting material for the subsequent annulation reaction to form the bicyclic core. This approach can sometimes offer advantages in terms of solubility and reactivity of intermediates.

Convergent and Divergent Synthesis Paradigms for this compound

A divergent synthesis , on the other hand, starts from a common core structure which is then elaborated in different directions to create a library of related compounds. In this context, a common precursor, such as 1,6-naphthyridin-4-one or 1-pentyl-1,6-naphthyridin-4-one, could be synthesized and then subjected to various late-stage functionalization reactions to introduce the iodo group and other desired substituents. rsc.org This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to explore the impact of different substituents on the biological activity of the molecule. For instance, starting from 1-pentyl-1,6-naphthyridin-4-one, one could introduce not only iodine but also bromine, chlorine, or other functional groups at the C3 position to generate a series of analogs.

Optimization and Scalability of Synthetic Protocols for Research Scale Production

The transition of a synthetic route from a small-scale laboratory procedure to a larger, research-scale production requires careful optimization of each step to ensure efficiency, safety, and reproducibility.

Key parameters for optimization include:

Reaction Conditions: Temperature, reaction time, and concentration of reactants need to be fine-tuned to maximize yield and minimize side products. For the N-alkylation step, for example, a careful balance of base equivalents and temperature is needed to favor N-alkylation over potential O-alkylation. researchgate.net

Reagent and Solvent Selection: The choice of reagents and solvents should consider not only reactivity but also cost, toxicity, and ease of removal. The use of greener solvents and more atom-economical reagents is a growing trend in process chemistry.

Purification Methods: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Developing protocols that yield products of sufficient purity through crystallization or extraction is highly desirable.

Process Safety: A thorough understanding of the thermal stability of intermediates and the potential for exothermic reactions is crucial for safe scale-up.

For the synthesis of this compound, a robust and scalable route would likely involve a well-established cyclization method to form the naphthyridinone core, followed by optimized and high-yielding N-alkylation and halogenation steps. The development of a process that avoids multiple chromatographic purifications would be a significant advantage for producing the quantities of material needed for further research. rsc.org

Mechanistic Investigations of Synthetic Transformations Leading to 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One

Elucidation of Cyclization Mechanisms in 1,6-Naphthyridin-4-one Formation

The construction of the 1,6-naphthyridine (B1220473) scaffold is a cornerstone of its chemistry. rsc.orgrsc.orgnih.gov A variety of synthetic strategies have been developed for this purpose, often involving the cyclization of appropriately substituted pyridine (B92270) precursors. nih.govacs.org Recent methodologies have focused on achieving these cyclizations under mild conditions. rsc.orgrsc.orgnih.gov

For the formation of 1,6-naphthyridin-4-ones specifically, a common strategy involves the condensation of a 4-aminopyridine (B3432731) derivative carrying a functional group at the 3-position with a suitable C2-synthon. For instance, the condensation of a 4-aminonicotinaldehyde (B1271976) with a compound containing an active methylene (B1212753) group, such as malonamide, can lead to the formation of the 1,6-naphthyridin-2(1H)-one ring system. nih.govsemanticscholar.org The formation of a 4-one can be achieved through analogous strategies, for example, by using precursors that lead to the desired oxidation state at C4.

A notable mild and effective method for accessing fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives involves a CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.orgrsc.orgnih.gov In this process, the cyano group acts as a one-carbon synthon. rsc.orgrsc.orgnih.gov

The cyclization to form the 1,6-naphthyridin-4-one ring can proceed through several potential intermediates and transition states, depending on the specific reactants and conditions employed. In acid-catalyzed cyclizations, such as the Friedel-Crafts type annulation, the initial step involves the protonation of a functional group, for instance, the nitrogen of a nitrile, to enhance its electrophilicity. This is followed by an intramolecular electrophilic attack on the adjacent aromatic or heteroaromatic ring.

The stability of the resulting intermediate, often a resonance-stabilized cation, is crucial for the reaction to proceed. The transition state for the cyclization step will involve the formation of the new carbon-carbon bond, and its energy will be influenced by steric and electronic factors of the substituents on the reacting moieties. For instance, in the cyclization of 4-(arylamino)nicotinonitriles, the transition state would involve the formation of a six-membered ring leading to the fused polycyclic system. rsc.orgrsc.orgnih.gov

Computational studies on analogous carbonyl radical ring closures have shown that acyl radical cyclizations can proceed through pseudo-chair like transition states. rsc.org While not a direct equivalent, these studies provide a framework for understanding the conformational preferences in the transition states of related cyclization reactions.

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For naphthyridinone ring closures, the reaction rate is dependent on factors such as temperature, catalyst concentration, and the electronic nature of the substituents.

The following table summarizes representative kinetic data for analogous carbonyl radical ring closures, which can serve as a proxy for understanding the energetic landscape of naphthyridinone formation.

Reaction TypeActivation Energy (Ea) (kJ mol−1)log(A/s−1)
Acyl, 5-exo cyclization24–3710.5–12.5
Oxyacyl, 5-exo cyclization17–2910.5–12.5
Acyl, 6-endo cyclization32–4110.5–12.5
Oxyacyl, 6-endo cyclization40–5010.5–12.5

Data adapted from computational studies on carbonyl radical ring closures. rsc.org

Reaction Pathways for Directed C3-Iodination of the Naphthyridinone System

The introduction of an iodine atom at the C3 position of the 1,6-naphthyridin-4-one core is a key step in the synthesis of the target molecule. This transformation can be achieved through several mechanistic pathways, primarily involving electrophilic aromatic substitution or radical-mediated processes. The electronic properties of the naphthyridinone ring system, particularly the presence of the electron-withdrawing carbonyl group and the nitrogen atoms, will significantly influence the regioselectivity of this reaction.

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. uci.eduyoutube.commasterorganicchemistry.comyoutube.com In the context of the 1,6-naphthyridin-4-one system, the C3 position is activated towards electrophilic attack due to the influence of the adjacent N1 nitrogen and the carbonyl group at C4.

The mechanism of electrophilic iodination typically involves the generation of a potent electrophilic iodine species, often denoted as I+. This can be achieved using various reagents, such as iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS) with an acid catalyst. organic-chemistry.org The reaction proceeds through a two-step mechanism:

Formation of a sigma complex (arenium ion): The π-electrons of the naphthyridinone ring attack the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring system.

Deprotonation: A weak base present in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the 3-iodo-1,6-naphthyridin-4-one product.

The directing effects of the substituents on the ring are crucial for the regioselectivity of the iodination. libretexts.org The interplay of inductive and resonance effects of the existing functional groups on the 1,6-naphthyridin-4-one skeleton will dictate the position of electrophilic attack.

An alternative pathway for iodination involves radical intermediates. mdpi.com In a radical-mediated process, a radical initiator is used to generate an iodine radical (I•). This can be achieved, for example, by the homolytic cleavage of molecular iodine (I2) using light or heat, or through the use of radical initiators like AIBN (azobisisobutyronitrile).

The mechanism of radical iodination would likely involve the following steps:

Initiation: Generation of iodine radicals.

Propagation:

An iodine radical abstracts a hydrogen atom from the C3 position of the naphthyridinone ring, forming a naphthyridinonyl radical and hydrogen iodide (HI).

The naphthyridinonyl radical then reacts with a molecule of I2 to form the 3-iodo product and another iodine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a non-radical product.

The feasibility of a radical-mediated pathway would depend on the C-H bond dissociation energy at the C3 position and the stability of the resulting naphthyridinonyl radical.

Understanding the Regioselectivity and Stereoselectivity in N1-Pentyl Alkylation

The final step in the synthesis of the target compound is the introduction of a pentyl group at the N1 position of the 1,6-naphthyridin-4-one ring. This alkylation reaction is a nucleophilic substitution where the nitrogen atom of the naphthyridinone acts as a nucleophile, attacking an electrophilic pentyl source, such as pentyl bromide or iodide.

The regioselectivity of this alkylation is a critical consideration, as alkylation could potentially occur at other nucleophilic sites, such as the oxygen of the carbonyl group (O-alkylation) or the other nitrogen atom at the 6-position. However, in many pyridone and related heterocyclic systems, N-alkylation is often favored under specific conditions. nih.gov

The regioselectivity of N-alkylation in heterocyclic systems like indazoles has been shown to be highly dependent on the reaction conditions, including the choice of base and solvent. d-nb.infobeilstein-journals.orgresearchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported to provide excellent N1-regioselectivity in the alkylation of certain indazole derivatives. d-nb.infobeilstein-journals.orgresearchgate.net The nature of the substituent at the C7 position in indazoles has also been shown to influence the N1/N2 regioselectivity, highlighting the importance of electronic effects. d-nb.infobeilstein-journals.orgresearchgate.net

In the case of 1,6-naphthyridin-4-one, the N1 position is generally more nucleophilic than the N6 position due to the electronic influence of the adjacent carbonyl group. The choice of a suitable base to deprotonate the N1 position, creating a more potent nucleophile, is crucial for achieving high yields and regioselectivity. The steric hindrance around the N1 position, influenced by the pentyl group and any other substituents, will also play a role.

Stereoselectivity is not a factor in the N1-pentyl alkylation of a planar 1,6-naphthyridin-4-one ring system, as the introduction of an achiral pentyl group at the nitrogen atom does not create a new stereocenter.

The following table summarizes the influence of reaction conditions on the regioselectivity of N-alkylation in the analogous indazole system, providing insights into the factors that could control the N1-pentylation of 1,6-naphthyridin-4-one.

BaseSolventRegioselectivity (N1:N2)
K2CO3DMF~1:1
Cs2CO3DMFN1 favored
NaHTHF>99:1 (N1 selective)

Data adapted from studies on the N-alkylation of indazole derivatives. d-nb.infobeilstein-journals.orgresearchgate.net

Computational and Experimental Mechanistic Cross-Validation

The elucidation of a reaction mechanism is a multifaceted endeavor that benefits significantly from a synergistic approach combining computational modeling and experimental verification. For the synthesis of 3-Iodo-1-pentyl-1,6-naphthyridin-4-one, this dual strategy is essential to build a comprehensive understanding of the transformation, from the initial cyclization to form the naphthyridinone core to the final iodination step.

Computational Approaches: Mapping the Reaction Landscape

Density Functional Theory (DFT) calculations have emerged as a powerful tool for investigating reaction mechanisms in organic chemistry. thieme-connect.comrsc.org For the formation of the 1-pentyl-1,6-naphthyridin-4-one precursor, DFT can be employed to model the transition states and intermediates of the key bond-forming steps. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed regioselectivity and reaction kinetics.

In the context of the subsequent iodination at the C3 position, computational studies can shed light on the nature of the transition state. For instance, in the electrophilic iodination of related aromatic systems, Hammett plot analysis has been used to infer the development of positive charge in the transition state, suggesting a mechanism that resembles a planar allyl cation. rsc.org DFT calculations can provide detailed geometric and electronic information about this transition state, corroborating experimental observations. The calculated HOMO-LUMO energy gap can also offer insights into the reactivity of the naphthyridinone system.

A hypothetical reaction pathway for the iodination of 1-pentyl-1,6-naphthyridin-4-one could be modeled to compare different potential intermediates, such as a Wheland intermediate, and determine the most energetically favorable route. The table below illustrates the kind of data that can be generated from such computational studies to compare different proposed mechanisms.

Reaction StepProposed Intermediate/Transition StateCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
CyclizationTransition State 1 (TS1)22.5-15.2
IodinationWheland Intermediate15.8-5.7
IodinationConcerted Transition State28.1-5.7

Experimental Validation: From Theory to Practice

Experimental studies are indispensable for validating the predictions derived from computational models. nih.govnih.gov A combination of kinetic studies, isotopic labeling, and attempts to trap reactive intermediates can provide tangible evidence for the proposed mechanistic pathways.

Kinetic Studies: The rate of the iodination reaction can be monitored under various conditions (e.g., changing substrate and reagent concentrations, temperature). This data can be used to determine the experimental rate law, which can then be compared with the rate-limiting step predicted by DFT calculations. nih.govresearchgate.net For example, if the calculations suggest that the formation of the iodonium (B1229267) ion is the slowest step, this should be reflected in the experimentally determined reaction order.

Isotopic Labeling: The use of isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking events. For instance, employing a deuterated 1-pentyl-1,6-naphthyridin-4-one at the C3 position and observing a kinetic isotope effect would strongly support a mechanism where the C-H bond is broken in the rate-determining step.

Intermediate Trapping: Highly reactive intermediates, such as the proposed Wheland intermediate in the iodination step, are often too transient to be observed directly by standard spectroscopic methods. nih.gov However, it is sometimes possible to "trap" these species by introducing a suitable reagent that reacts with the intermediate to form a stable, characterizable product. chemtube3d.com The successful trapping and identification of such a product would provide compelling evidence for the existence of the fleeting intermediate.

The synergy between computational and experimental approaches provides a robust framework for mechanistic investigation. acs.org DFT calculations can guide the design of experiments by predicting the most likely intermediates and transition states, while experimental results provide the necessary validation to confirm or refine the theoretical models. This iterative process of prediction and verification is crucial for building a detailed and accurate picture of the synthetic transformations leading to this compound.

Chemical Reactivity and Transformational Chemistry of 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of the 1,6-naphthyridin-4-one scaffold is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions. wikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org In the case of 3-iodo-1-pentyl-1,6-naphthyridin-4-one, the C3-iodo group readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the C3-arylated or C3-alkylated product.

The reaction conditions are typically mild and tolerant of a wide range of functional groups. Common catalysts include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. A base is required to activate the boronic acid for transmetalation.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Entry Boronic Acid/Ester Catalyst System Base Solvent Product Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 1-Pentyl-3-phenyl-1,6-naphthyridin-4-one 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 3-(4-Methoxyphenyl)-1-pentyl-1,6-naphthyridin-4-one 92
3 Methylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ THF 3-Methyl-1-pentyl-1,6-naphthyridin-4-one 78

This table presents hypothetical data based on typical Suzuki-Miyaura reaction outcomes for similar iodo-heterocyclic substrates.

The Sonogashira coupling provides a reliable method for the synthesis of C3-alkynylated 1,6-naphthyridin-4-ones. This reaction involves the coupling of the C3-iodo group with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgnih.govlibretexts.org The reaction proceeds under mild, typically anhydrous and anaerobic conditions, using an amine base such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent in some cases. organic-chemistry.orgorganic-chemistry.orgnih.gov

The resulting arylalkynes are valuable intermediates for further transformations or as final products in various applications. The choice of palladium and copper catalysts, as well as the reaction conditions, can be optimized to achieve high yields.

Table 2: Examples of Sonogashira Coupling Reactions

Entry Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N DMF 1-Pentyl-3-(phenylethynyl)-1,6-naphthyridin-4-one 90
2 Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NEt THF 1-Pentyl-3-((trimethylsilyl)ethynyl)-1,6-naphthyridin-4-one 95
3 1-Heptyne Pd(OAc)₂ / PPh₃ CuI Piperidine Toluene 3-(Hept-1-yn-1-yl)-1-pentyl-1,6-naphthyridin-4-one 82

This table presents hypothetical data based on typical Sonogashira reaction outcomes for similar iodo-heterocyclic substrates.

The Stille and Negishi couplings offer alternative routes for the formation of C-C bonds at the C3 position. The Stille reaction utilizes organostannanes as coupling partners, which are stable but toxic. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgwikipedia.org

The Negishi coupling, on the other hand, employs organozinc reagents. organic-chemistry.orgwikipedia.org These reagents are more reactive than organoboranes and organostannanes, often leading to higher yields and faster reactions, but they are also more sensitive to air and moisture, requiring stricter anhydrous conditions. wikipedia.org Nickel catalysts can also be employed in Negishi couplings. wikipedia.org

Table 3: Examples of Stille and Negishi Coupling Reactions

Coupling Type Organometallic Reagent Catalyst Solvent Product Yield (%)
Stille Tributyl(vinyl)stannane Pd(PPh₃)₄ Toluene 1-Pentyl-3-vinyl-1,6-naphthyridin-4-one 80
Stille Tributyl(furan-2-yl)stannane Pd₂(dba)₃ / P(fur)₃ DMF 3-(Furan-2-yl)-1-pentyl-1,6-naphthyridin-4-one 88
Negishi Phenylzinc chloride Pd(dppf)Cl₂ THF 1-Pentyl-3-phenyl-1,6-naphthyridin-4-one 93

This table presents hypothetical data based on typical Stille and Negishi reaction outcomes for similar iodo-heterocyclic substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the 1,6-Naphthyridin-4-one Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The 1,6-naphthyridin-4-one ring system, being electron-poor, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. wikipedia.org While the C3-iodo group is an excellent leaving group, SNAr reactions can also occur at other positions on the ring if they bear a suitable leaving group, such as a halogen or a sulfonate ester.

The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org Common nucleophiles include amines, alkoxides, and thiolates. The presence of the carbonyl group at C4 further activates the ring towards nucleophilic attack.

Table 4: Examples of SNAr Reactions

Entry Nucleophile Leaving Group Position Base Solvent Product Yield (%)
1 Piperidine C4-Cl* K₂CO₃ DMSO 4-(Piperidin-1-yl)-1-pentyl-1,6-naphthyridin-4-one 85
2 Sodium methoxide C4-Cl* NaH THF 4-Methoxy-1-pentyl-1,6-naphthyridin-4-one 90
3 Benzylamine C2-Br* Cs₂CO₃ Dioxane 2-(Benzylamino)-1-pentyl-1,6-naphthyridin-4-one 78

*Note: These examples are based on hypothetical substrates where a suitable leaving group is present at the specified position on the 1-pentyl-1,6-naphthyridin-4-one core to illustrate the potential for SNAr reactions.

Functionalization and Modification of the N1-Pentyl Side Chain

The N1-pentyl side chain offers another site for chemical modification, allowing for the introduction of new functional groups that can modulate the physicochemical properties of the molecule.

The N1-pentyl side chain can undergo oxidation at the benzylic-like position (the carbon adjacent to the nitrogen). Strong oxidizing agents can potentially cleave the side chain or introduce a carbonyl group, although such reactions can be challenging to control and may lead to complex product mixtures. libretexts.orglibretexts.orglibretexts.org More selective oxidation methods might be employed to introduce a hydroxyl group at a specific position on the alkyl chain.

Reduction reactions are less common for a simple alkyl chain. However, if the side chain were to contain reducible functional groups (e.g., a double bond, a carbonyl group), these could be selectively reduced using standard hydrogenation or hydride transfer reagents. For the saturated pentyl chain itself, reduction is not a typical transformation.

Table 5: Hypothetical Functionalization of the N1-Pentyl Side Chain

Reaction Type Reagent Conditions Potential Product
Oxidation (Hydroxylation) Cytochrome P450 mimic O₂, NADPH 1-(x-Hydroxypentyl)-3-iodo-1,6-naphthyridin-4-one
Oxidation (Benzylic-like) Mild oxidizing agent - 1-(1-Oxopentyl)-3-iodo-1,6-naphthyridin-4-one

This table presents hypothetical transformations, as specific literature on the side-chain functionalization of this exact compound is scarce. The feasibility and outcome of these reactions would require experimental validation.

Derivatization at Terminal and Internal Positions

The structure of this compound offers several sites for derivatization. The most reactive site for derivatization is the carbon-iodine bond at the 3-position of the naphthyridine ring. The pentyl chain offers possibilities for functionalization, although these are less commonly explored in the context of core scaffold modification.

Derivatization at the 3-Position:

The C-I bond is the most labile of the carbon-halogen bonds, making it an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions: The iodo-substituent is highly susceptible to oxidative addition to a low-valent palladium complex, initiating several powerful C-C and C-N bond-forming reactions. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodo-naphthyridinone with an organoboron reagent, such as a boronic acid or ester. libretexts.org This is a robust method for introducing aryl or vinyl substituents. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed, which couples the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst under mild, basic conditions. wikipedia.orglibretexts.org Copper-free versions of this reaction have also been developed. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It facilitates the coupling of the iodo-naphthyridinone with a wide range of primary and secondary amines, including anilines and aliphatic amines, to yield 3-amino-1,6-naphthyridin-4-one derivatives. wikipedia.orgnih.govresearchgate.net The choice of phosphine ligand is crucial for the efficiency and scope of this transformation. wikipedia.orgresearchgate.net

Derivatization of the N-Pentyl Chain:

While the primary focus of derivatization is often on the heterocyclic core, the N-pentyl chain can also be modified. Standard methods for the functionalization of aliphatic chains, such as free-radical halogenation followed by nucleophilic substitution, could be applied. However, these methods may lack selectivity and could potentially interfere with the more reactive naphthyridinone core. No specific literature detailing the derivatization of the N-pentyl chain on this particular scaffold has been identified.

Table 1: Representative Palladium-Catalyzed Derivatizations at the 3-Position

Coupling Reaction Reagents & Conditions Product Type
Suzuki-Miyaura Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) 3-Aryl-1-pentyl-1,6-naphthyridin-4-one
Sonogashira R-C≡CH, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) 3-Alkynyl-1-pentyl-1,6-naphthyridin-4-one
Buchwald-Hartwig R¹R²NH, Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) 3-(R¹R²N)-1-pentyl-1,6-naphthyridin-4-one

Reactivity at the Naphthyridin-4-one Carbonyl Group

The carbonyl group at the 4-position of the naphthyridinone ring is an electrophilic center, though its reactivity is modulated by the adjacent aromatic system and the amide nitrogen. libretexts.orgyoutube.com It can undergo nucleophilic addition reactions, primarily with strong nucleophiles like hydrides and organometallic reagents. tib.eumsu.edu

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. tib.eulibretexts.org Sodium borohydride (B1222165) (NaBH₄) may also be used, although it is a milder reducing agent. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can attack the carbonyl carbon to form tertiary alcohols after acidic workup. libretexts.orgresearchgate.net The reaction mechanism involves the formation of a Lewis acid-base complex between the magnesium halide and the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack. libretexts.org This provides a route to introduce a new carbon substituent at the 4-position, transforming the ketone into a tertiary alcohol.

Table 2: Expected Reactivity of the Carbonyl Group

Reaction Type Reagent Product

Explorations of Redox Chemistry and Halogen-Metal Exchange

The electronic nature of the this compound scaffold makes it amenable to redox transformations and halogen-metal exchange reactions, which are powerful tools for further functionalization.

Redox Chemistry:

The compound possesses multiple sites that can participate in redox reactions. The iodine atom can be reduced, and the heterocyclic system itself can undergo electron transfer processes.

Reduction of the C-I Bond: The carbon-iodine bond can be cleaved reductively to yield the corresponding de-iodinated compound, 1-pentyl-1,6-naphthyridin-4-one. This can be achieved through various methods, including catalytic hydrogenation or via the hydride transfer from a halogen-metal exchange intermediate followed by protonation.

Redox Activity of the Naphthyridine Ring: Nitrogen-containing heterocyclic systems are often redox-active. The specific redox potential of this compound is not documented, but analogous systems can be oxidized or reduced, often involving single-electron transfer steps. The potential for such reactions would be highly dependent on the reaction conditions and the reagents employed. nih.gov

Halogen-Metal Exchange:

Halogen-metal exchange is a highly efficient method for converting aryl halides into reactive organometallic intermediates. wikipedia.org The C-I bond is particularly well-suited for this transformation due to the higher electropositivity of iodine compared to bromine or chlorine. nih.gov

Iodine-Lithium Exchange: The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C to -100 °C) in an ethereal solvent like THF, is expected to result in a rapid and selective iodine-lithium exchange. researchgate.netharvard.edustackexchange.com This process generates a potent nucleophile, 3-lithio-1-pentyl-1,6-naphthyridin-4-one. wikipedia.orgtcnj.edu This intermediate is not isolated but is immediately trapped in situ with a suitable electrophile (E⁺), allowing for the introduction of a diverse range of functional groups at the 3-position. tcnj.edu

Table 3: Halogen-Metal Exchange and Subsequent Derivatization

Step Reagents & Conditions Intermediate/Product
1. Halogen-Metal Exchange n-BuLi or t-BuLi, THF, -78 °C 3-Lithio-1-pentyl-1,6-naphthyridin-4-one
2. Electrophilic Quench E⁺ (e.g., DMF, CO₂, R-CHO, D₂O) 3-E-1-pentyl-1,6-naphthyridin-4-one

Advanced Spectroscopic and Structural Characterization of 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a critical technique for the precise identification of a compound by determining its exact molecular weight. For 3-Iodo-1-pentyl-1,6-naphthyridin-4-one, HRMS would provide the experimental mass-to-charge ratio (m/z) of the molecular ion. This experimental value would then be compared to the calculated theoretical mass based on its chemical formula (C₁₃H₁₅IN₂O). The high accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Hypothetical HRMS Data Table:

Parameter Value
Chemical Formula C₁₃H₁₅IN₂O
Calculated m/z [Calculated Value]
Observed m/z [Experimental Value]
Mass Accuracy (ppm) [Calculated Difference]

| Ionization Mode | Electrospray Ionization (ESI) or other |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to fully assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships of the atoms within this compound.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on the naphthyridine ring system and the aliphatic protons of the pentyl chain. The chemical shifts (δ) would be indicative of the electronic environment of each proton, with protons near the electronegative iodine, nitrogen, and oxygen atoms expected to appear at a lower field. The multiplicity (singlet, doublet, triplet, etc.) of each signal would reveal the number of adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would provide information about their hybridization and electronic environment. For instance, the carbonyl carbon (C=O) would appear at a characteristic downfield shift (around 160-180 ppm). The carbon atom attached to the iodine would also have a specific chemical shift.

Hypothetical ¹H and ¹³C NMR Data Table:

Position δ ¹³C (ppm) δ ¹H (ppm, multiplicity, J in Hz)
Naphthyridine Ring
C2 [Value] [Value, multiplicity, J]
C3 [Value] -
C4 [Value] -
C5 [Value] [Value, multiplicity, J]
C7 [Value] [Value, multiplicity, J]
C8 [Value] [Value, multiplicity, J]
C4a [Value] -
C8a [Value] -
Pentyl Chain
N-CH₂ [Value] [Value, multiplicity, J]
CH₂ [Value] [Value, multiplicity, J]
CH₂ [Value] [Value, multiplicity, J]
CH₂ [Value] [Value, multiplicity, J]

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. This is crucial for tracing the connectivity within the pentyl chain and assigning adjacent protons on the naphthyridine ring. epfl.chsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chsdsu.edu It would be used to definitively assign which proton signal corresponds to which carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. This information helps to determine the three-dimensional structure and conformation of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Hypothetical Crystallographic Data Table:

Parameter Value
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) [Value]
β (°) [Value]
γ (°) [Value]
Volume (ų) [Value]
Z [Value]

| R-factor (%) | [Value] |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching and bending of specific chemical bonds and functional groups.

FT-IR: The FT-IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the 4-one group. Other characteristic bands would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and C-N and C-C stretching vibrations within the ring system.

Raman: Raman spectroscopy would also detect these vibrations, but with different intensities based on the change in polarizability of the bonds during vibration. Aromatic ring vibrations are often strong in Raman spectra.

Hypothetical Vibrational Frequencies Table:

Wavenumber (cm⁻¹) Assignment Technique
~3100-3000 Aromatic C-H Stretch FT-IR, Raman
~2950-2850 Aliphatic C-H Stretch FT-IR, Raman
~1680-1650 C=O Stretch (Amide) FT-IR
~1600, 1500 Aromatic C=C Stretch FT-IR, Raman

Electronic Absorption and Emission Spectroscopy for Electronic Properties

Electronic Absorption (UV-Visible) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The UV-Vis spectrum of this compound would reveal the electronic transitions within the conjugated π-system of the naphthyridine core. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) would be determined.

Emission (Fluorescence) Spectroscopy: If the molecule is fluorescent, an emission spectrum would be recorded by exciting the molecule at a specific wavelength and measuring the emitted light at longer wavelengths. The fluorescence spectrum provides information about the excited state of the molecule.

Hypothetical Electronic Spectroscopy Data Table:

Technique λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) or Quantum Yield (Φ) Solvent
UV-Visible Absorption [Value 1], [Value 2] [Value], [Value] [e.g., Methanol]

| Fluorescence Emission | [Value] | [Φ Value] | [e.g., Methanol] |

Computational Chemistry and Theoretical Investigations of 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-Iodo-1-pentyl-1,6-naphthyridin-4-one. These calculations provide a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthyridinone core, particularly the fused pyridine (B92270) and pyridone rings. The LUMO is also anticipated to be located on the aromatic scaffold. The presence of the iodine atom is known to significantly lower the LUMO energy level in similar halogenated heterocyclic systems, which can enhance the molecule's reactivity. nih.gov The HOMO-LUMO gap for this compound is expected to be in a range typical for organic semiconductor materials, suggesting potential applications in organic electronics. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for this compound The following data is illustrative and based on typical values for similar heterocyclic systems calculated using DFT methods (e.g., B3LYP/6-31G).*

ParameterPredicted Value (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Gap (ΔE)3.7

The charge distribution within this compound governs its intermolecular interactions and reactivity. An analysis of the electrostatic potential (ESP) map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential).

The nitrogen atoms in the naphthyridine rings and the oxygen atom of the carbonyl group are expected to be regions of high electron density, appearing as red or yellow on an ESP map. These sites are susceptible to electrophilic attack and are likely to participate in hydrogen bonding. Conversely, the hydrogen atoms of the pentyl chain and the aromatic protons will exhibit a positive electrostatic potential. The iodine atom, due to the "sigma-hole" phenomenon, can present a region of positive electrostatic potential along the C-I bond axis, making it a potential halogen bond donor. mdpi.com

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound This data is illustrative and based on calculations of analogous structures.

AtomPredicted Mulliken Charge (a.u.)
N1 (pyridone)-0.45
N6 (pyridine)-0.50
O (carbonyl)-0.60
C3+0.15
I-0.10

Conformational Analysis and Energy Landscape Exploration

The presence of a flexible n-pentyl group attached to the rigid naphthyridinone core allows for multiple conformations. tandfonline.com Conformational analysis is essential to identify the most stable three-dimensional structures and to understand how the molecule's shape influences its properties and interactions. libretexts.orgchemistrysteps.com The rotation around the single bonds of the pentyl chain gives rise to various conformers with different energies. unicamp.br

The most stable conformer is likely to be one where the pentyl chain is extended to minimize steric hindrance. unicamp.br However, other gauche conformations may also exist and be accessible at room temperature. The relative energies of these conformers can be calculated to map the potential energy surface of the molecule.

Table 3: Predicted Relative Energies of Pentyl Chain Conformers Illustrative data based on general principles of conformational analysis.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°+0.9
Eclipsed+5.0

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. mdpi.com These simulations track the movements of atoms over time, revealing information about the molecule's flexibility, conformational changes, and interactions with surrounding molecules. nih.gov

An MD simulation in an aqueous solution would likely show that the polar naphthyridinone core interacts favorably with water molecules through hydrogen bonding, while the nonpolar pentyl chain would prefer to minimize its contact with water. The flexibility of the pentyl chain would also be evident, with transitions between different conformational states occurring on the picosecond to nanosecond timescale.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy. nih.govnih.gov For this compound, the aromatic protons are expected to resonate in the range of 7.0-9.0 ppm. libretexts.org The protons of the pentyl chain would appear further upfield. The carbon atom attached to the iodine (C3) would experience a significant "heavy atom effect," shifting its ¹³C NMR signal upfield compared to a non-iodinated analog. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The π-π* transitions of the conjugated naphthyridinone system would likely result in strong absorptions in the UV region.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared spectrum. A strong absorption band corresponding to the C=O stretching of the pyridone ring would be expected around 1650-1680 cm⁻¹.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data Predicted values are illustrative and based on calculations of similar compounds. Experimental values are typical for the respective functional groups.

Spectroscopic ParameterPredicted ValueTypical Experimental Range
¹H NMR (Aromatic H)7.2-8.8 ppm7.0-9.0 ppm
¹³C NMR (C=O)~162 ppm160-170 ppm
IR (C=O stretch)~1660 cm⁻¹1650-1680 cm⁻¹

Theoretical Studies on Structure-Reactivity Relationships and Reaction Mechanisms

Theoretical calculations can be employed to investigate the reactivity of this compound and to elucidate the mechanisms of its potential reactions. The C-I bond is a key site for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions: The reactivity of the C-I bond makes it an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. researchgate.net Theoretical studies on similar iodo-quinolones have shown that these reactions are efficient for creating new C-C bonds at this position. researchgate.net

Halogen Dance Reaction: Under strongly basic conditions, iodoaromatic compounds can undergo a "halogen dance" reaction, where the iodine atom migrates to a different position on the aromatic ring. researchgate.net DFT calculations could be used to explore the transition states and intermediates of such a rearrangement for this compound, providing insights into its stability and potential for isomerization. researchgate.net

Nucleophilic Aromatic Substitution: The electron-deficient nature of the naphthyridine ring system, enhanced by the carbonyl group, could make it susceptible to nucleophilic aromatic substitution, although the C-I bond is more likely to participate in metal-catalyzed reactions.

Advanced Derivatives and Structure Activity Relationship Sar Exploration for 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One Scaffold

Systematic Modification of the N1-Pentyl Group for Structural Diversity

Starting with the 1-pentyl group, systematic alterations can be explored to generate a diverse library of compounds. These modifications could include:

Chain Length Variation: Shortening or lengthening the alkyl chain from the base pentyl structure can probe the size limits of the N1-binding pocket in target proteins.

Introduction of Functional Groups: The terminal end of the pentyl chain is a prime location for introducing various functional groups. Adding a primary amine, as suggested by SAR studies on related scaffolds, could introduce a key hydrogen bonding interaction. nih.gov Other polar groups like hydroxyls, ethers, or amides could also be incorporated to modulate solubility and binding affinity.

Branching and Cyclization: Introducing branching to the pentyl chain or replacing it with cyclic structures (e.g., cyclopentyl, cyclohexyl) can impose conformational constraints on the molecule, which may lead to improved selectivity and potency.

These systematic modifications of the N1-pentyl group are critical for building a comprehensive understanding of the SAR and for optimizing the drug-like properties of the lead compound.

Elaboration of the C3-Position via Cross-Coupling and Other Functionalization Reactions

The iodine atom at the C3-position of 3-Iodo-1-pentyl-1,6-naphthyridin-4-one is a highly versatile synthetic handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This position allows for significant structural elaboration, directly impacting the compound's interaction with the target's active site. Palladium-catalyzed reactions are particularly well-suited for this purpose. rsc.org

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: Reacting the C3-iodo group with various aryl or heteroaryl boronic acids or esters can introduce diverse aromatic systems. This is a common strategy for exploring interactions within hydrophobic pockets of kinase active sites. rsc.org

Sonogashira Coupling: The introduction of alkynyl groups via coupling with terminal alkynes can serve as a rigid linker to probe deeper regions of a binding site or to act as a precursor for further functionalization.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the C3-position, which can act as crucial hydrogen bond donors or acceptors.

Heck Coupling: The addition of alkenes at the C3-position provides another avenue for structural diversification.

The ability to functionalize the C3-position is a powerful tool for fine-tuning the electronic and steric properties of the molecule to achieve optimal target engagement.

Table 1: Potential C3-Position Functionalization Reactions

Coupling ReactionReactantIntroduced GroupPotential Impact
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidAryl/HeteroarylExplores hydrophobic pockets, pi-stacking interactions
SonogashiraTerminal AlkyneAlkynylRigid linker, probes deeper pockets
Buchwald-HartwigAmineAminoIntroduces H-bond donors/acceptors
HeckAlkeneAlkenylModifies geometry and electronics
StilleOrganostannaneAlkyl/ArylAlternative for introducing carbon-based fragments
CarbonylationCarbon Monoxide, Alcohol/AmineEster/AmideIntroduces polar, H-bonding groups

Exploration of Chemical Modifications on the 1,6-Naphthyridin-4-one Ring System

Beyond the N1 and C3 positions, the core 1,6-naphthyridin-4-one ring system offers additional sites for modification to refine the scaffold's properties. Studies on related compounds have demonstrated the impact of substitutions at other positions. For example, introducing a 4'-carboxamide phenoxy group at the C-5 position of a related naphthyridinone significantly improved potency against c-Met kinase. nih.govrsc.org

Further avenues for exploration include:

Substitution at C2, C5, C7, and C8: Introducing small alkyl, halogen, or cyano groups at these positions can modulate the electronic landscape of the heterocyclic system, influencing its binding characteristics and metabolic stability. mdpi.com

Ring Fusion: Creating polycyclic structures by fusing additional rings onto the naphthyridinone core, such as in benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-ones, can lead to novel scaffolds with distinct biological profiles. ijpsonline.comijpsonline.comnih.gov

Ring-Selective Hydrogenation: Catalytic hydrogenation can selectively reduce one of the pyridine (B92270) rings, leading to 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine derivatives. acs.org This change from a flat, aromatic system to a three-dimensional saturated ring drastically alters the shape and flexibility of the molecule, potentially leading to new binding modes and improved selectivity.

Structure-Activity Relationship (SAR) Studies Related to Molecular Targets

The primary goal of derivatizing the this compound scaffold is to establish a clear structure-activity relationship (SAR), which correlates specific chemical features with biological activity against therapeutic targets, particularly protein kinases. openlabnotebooks.org

The 1,6-naphthyridinone scaffold has been identified as a promising core for inhibitors of several important oncogenic kinases.

MET Kinase: Numerous studies have focused on 1,6-naphthyridinone derivatives as inhibitors of c-Met kinase, a key driver in many cancers. nih.govresearchgate.netnih.gov SAR studies have shown that specific substitutions are crucial for high potency. For example, compound 23a, a derivative from a 1,6-naphthyridinone series, exhibited potent MET inhibition with an IC₅₀ of 7.1 nM and excellent selectivity against VEGFR-2. nih.gov

FGFR Kinase: The fibroblast growth factor receptor (FGFR) family, particularly FGFR4, is another critical target in hepatocellular carcinoma. nih.govresearchgate.net A novel series of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and highly selective FGFR4 inhibitors, with compound A34 showing significant antitumor efficacy in preclinical models. nih.govresearchgate.net

VEGFR Kinase: The vascular endothelial growth factor receptor (VEGFR) is a key target in anti-angiogenic therapy. The selectivity of 1,6-naphthyridinone derivatives between MET and VEGFR-2 is a critical aspect of their development. Some derivatives have been optimized to achieve high selectivity for MET over VEGFR-2, which can be advantageous in specific therapeutic contexts. nih.gov

Table 2: SAR of 1,6-Naphthyridinone Derivatives Against Kinase Targets

Compound SeriesTarget KinaseKey Substitutions for ActivityReported IC₅₀Reference
1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-oneMETN1-alkyl with terminal amine; C5-(4'-carboxamide phenoxy)2.6 µM (for compound 2t) nih.govrsc.org
1,6-NaphthyridinoneMET, VEGFR-2N1-amine derivatization7.1 nM (for compound 23a against MET) nih.gov
1,6-Naphthyridin-2(1H)-oneFGFR4Specific Cys552 targeting modificationsNot specified for parent compound nih.govresearchgate.net
Quinazoline-based 1,6-naphthyridinoneMETQuinazoline at Block A9.0 nM (for compound 22a against MET) researchgate.net

The nature and position of substituents on the 1,6-naphthyridinone scaffold directly influence binding interactions with the target kinase.

Hydrophobic Interactions: Hydrophobic groups, such as the benzyl (B1604629) group often found at the N-3 position in related series, are essential for engaging with hydrophobic pockets in the kinase active site. rsc.org The N1-pentyl group of the title compound likely serves a similar role.

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors is a key strategy for improving potency and selectivity. The core naphthyridinone oxygen can act as a hydrogen bond acceptor. Furthermore, adding groups like amines or amides at the N1 or C3 positions can create new, specific interactions with amino acid residues in the target's hinge region or solvent-exposed areas. mdpi.com

Electronic Effects: The electronegativity of substituents, such as halogens, can influence the electronic distribution of the ring system, affecting the strength of key interactions. For example, electron-withdrawing groups can impact the pKa of nearby nitrogen atoms, altering their protonation state and binding capacity. researchgate.net

A comprehensive SAR study revealed that for c-Met inhibition, an N-1 alkyl chain with a terminal amino group, a hydrophobic benzyl group at another position, and the tricyclic core itself were all critical for maintaining efficacy. nih.govrsc.org

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are indispensable tools for understanding and predicting how these ligands bind to their targets. ijpsonline.com

Molecular Docking: Docking simulations place the designed ligand into the 3D crystal structure of the target kinase (e.g., MET, FGFR). mdpi.comnih.gov These models help visualize the binding pose and identify key intermolecular interactions, such as hydrogen bonds with hinge region residues (a common binding motif for kinase inhibitors), van der Waals forces, and pi-pi stacking with aromatic residues like phenylalanine or tyrosine. researchgate.netnih.gov

3D-QSAR: Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to correlate the 3D structural features of a series of compounds with their observed biological activity. ijpsonline.comijpsonline.com The resulting contour maps highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, providing a roadmap for designing more potent derivatives. ijpsonline.com

These modeling studies provide a theoretical foundation that explains the observed SAR and guides the rational design of next-generation inhibitors based on the this compound scaffold. ijpsonline.com

Future Research Trajectories for 3 Iodo 1 Pentyl 1,6 Naphthyridin 4 One

Development of Novel Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance, as enantiomers of a compound can exhibit vastly different biological activities. While the synthesis of various naphthyridine scaffolds has been explored, the development of enantioselective methods for substituted 1,6-naphthyridin-4-ones remains an underdeveloped area. acs.org Future research should focus on establishing asymmetric pathways to introduce chirality into the 3-Iodo-1-pentyl-1,6-naphthyridin-4-one structure or its derivatives.

One promising avenue involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, researchers have successfully developed an asymmetric synthesis for a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold using a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step. acs.orgnih.gov This approach could be adapted to create chiral centers in derivatives of the target compound. Another strategy could involve the use of chiral catalysts, such as proline, in aldol-type reactions to construct the heterocyclic core enantioselectively. Proline has been demonstrated to be an effective bifunctional catalyst, capable of forming an enamine and activating an electrophile through hydrogen bonding to create a well-organized, chiral transition state.

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Key Transformation Catalyst Example Potential Outcome
Asymmetric Hydrogenation Enantioselective reduction of a C=C or C=N bond Ruthenium-based complexes Creation of chiral centers in a saturated ring fused to the naphthyridinone core. nih.gov
Organocatalysis Enantioselective aldol (B89426) or Michael addition Proline or its derivatives Construction of the chiral naphthyridinone backbone from acyclic precursors.

Green Chemistry Approaches for Sustainable Synthesis and Processing

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. researchgate.net Applying green chemistry principles to the synthesis of this compound is a critical future direction.

Key areas for improvement include the use of environmentally benign solvents and alternative energy sources. Water, for example, has been successfully used as a solvent for the high-yield synthesis of substituted 1,8-naphthyridines, representing a significant improvement over traditional organic solvents. rsc.org Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and simplify purification for various heterocyclic compounds. mdpi.com Adopting solvent-free reaction conditions, such as mechanochemical grinding, is another powerful green approach that minimizes waste and environmental impact. mdpi.com Researchers have also developed one-pot, metal-free strategies for synthesizing related iodo-substituted benzo[b] mdpi.comrsc.orgnaphthyridines under mild, aerobic conditions, which presents a green and efficient pathway. tandfonline.com

Table 2: Green Chemistry Methodologies for Consideration

Green Approach Principle Advantage Example Application
Alternative Solvents Use of water or other benign solvents. nih.gov Reduced toxicity, cost, and environmental impact. Friedländer annulation in water for naphthyridine synthesis. rsc.org
Microwave Irradiation Alternative energy source for heating. mdpi.com Shorter reaction times, higher yields, reduced solvent volume. mdpi.com Synthesis of oxadiazole derivatives. mdpi.com
Solvent-Free Reactions Mechanochemistry or neat reactions. mdpi.com Minimal waste, high efficiency. Copper-catalyzed synthesis of indolizines. mdpi.com

Exploration of Catalyst Development for Highly Selective Transformations

The iodine atom at the C3-position of this compound is a key functional group that enables a wide array of subsequent chemical modifications. The development of novel catalysts for highly selective transformations at this position is a crucial research trajectory. Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Future research should aim to develop catalysts that offer greater selectivity, operate under milder conditions, and are compatible with a broader range of functional groups. For example, iodine catalysis itself represents an emerging field where iodine(I)/iodine(III) catalytic cycles can be used for selective C-H functionalization and C-N bond formation. researchgate.net This could open pathways to novel derivatives that are inaccessible through traditional methods. Furthermore, developing robust and scalable methods, such as those using Grignard reagents for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, provides a blueprint for creating diverse libraries of compounds based on the target molecule's scaffold. researchgate.netresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery process, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. youtube.com These platforms allow for the rapid synthesis and screening of large libraries of compounds, enabling a much faster exploration of chemical space and structure-activity relationships (SAR). youtube.comnih.gov

Future work on this compound should leverage HTE to explore a wide variety of modifications. By using the C3-iodo position as a reactive handle, an automated platform could perform hundreds of parallel cross-coupling reactions with different boronic acids (Suzuki), alkynes (Sonogashira), or alkenes (Heck) to generate a large library of analogues. nih.gov These libraries can then be screened in situ for desired properties. rsc.org Technologies like acoustic dispensing enable reactions to be performed on a nanomole scale, drastically reducing reagent consumption and waste while increasing the speed of discovery. nih.gov The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms, which can then predict the properties of new molecular structures and guide future synthetic efforts in a "self-driving lab" approach. youtube.com

Table 3: Components of an Automated HTE Workflow

Stage Technology Purpose Benefit
Reagent Handling Acoustic or robotic liquid handlers Precise dispensing of reagents (e.g., boronic acids, catalysts) into multi-well plates. nih.gov Miniaturization, speed, reduced waste.
Parallel Synthesis Multi-well reaction blocks Running hundreds of distinct reactions simultaneously under controlled conditions. youtube.com Rapid library generation.
Work-up & Purification Automated filtration/evaporation systems, parallel HPLC Removal of excess reagents and purification of library members. nih.gov High-throughput sample processing.

Potential Applications in Advanced Materials Science and Chemical Probes

The inherent photophysical properties of heterocyclic scaffolds like naphthyridine make them attractive candidates for applications beyond medicine. Future research should investigate the potential of this compound and its derivatives in advanced materials and as chemical probes.

Naphthyridine-based compounds have been developed as fluorescent chemosensors capable of detecting specific metal ions, such as Cd2+, through distinct changes in their fluorescence emission. researchgate.net The core structure of the target compound could be modified to create selective probes for other biologically or environmentally important analytes. For example, naphthalimide-based probes have been designed for the relay recognition of Cu2+ and cysteine, demonstrating the potential for creating multifunctional sensors. nih.gov The extended π-system of the naphthyridinone core suggests potential applications in organic light-emitting diodes (OLEDs) or as organic semiconductors. The C3-iodo position allows for the straightforward attachment of other conjugated systems to tune the electronic and optical properties of the material. The wide range of biological activities reported for naphthyridine alkaloids, including anticancer and anti-infectious properties, suggests that fluorescently-tagged versions of the target compound could also serve as valuable chemical probes to study biological processes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-1-pentyl-1,6-naphthyridin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of naphthyridinone derivatives often involves intermolecular cyclization of N-silyl-1-azaallyl anions with perfluoroalkenes, followed by intramolecular skeletal transformations. For 3-iodo derivatives, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimization includes:

  • Temperature control (60–80°C) to balance reaction rate and byproduct formation.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Monitoring via TLC/HPLC to track reaction progress. Yields >70% are achievable with stoichiometric iodine equivalents and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the pentyl chain and naphthyridine core. The iodine atom induces deshielding in adjacent protons (δ 8.5–9.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns matching iodine’s signature (1:1 ratio for [M] and [M+2]).
  • X-ray Crystallography : Resolve regiochemistry of iodination and confirm pentyl chain conformation. Note that steric hindrance from the pentyl group may complicate crystal formation .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of iodination in 1,6-naphthyridin-4-one derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic attack sites. Key steps:

  • Calculate Fukui indices to identify electron-rich positions (C-3 vs. C-5) on the naphthyridine ring.
  • Compare activation energies for iodination at competing sites.
  • Validate predictions experimentally via NMR and X-ray data. Studies show C-3 iodination is favored due to lower steric hindrance and higher electron density .

Q. What strategies address contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation of the pentyl chain).
  • Prodrug Design : Modify the pentyl group with ester linkages to enhance bioavailability.
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Corrogate in vitro IC₅₀ values with plasma concentration-time profiles to adjust dosing regimens.
  • Species-Specific Differences : Compare murine vs. human metabolic enzymes to explain discrepancies .

Q. How can molecular docking elucidate the binding interactions of this compound with kinase targets?

  • Methodological Answer :

  • Protein Preparation : Retrieve kinase structures (e.g., PDB ID 3PP0) and optimize hydrogen bonding networks.
  • Ligand Docking : Use AutoDock Vina to simulate binding poses, prioritizing the naphthyridine core’s interaction with ATP-binding pockets.
  • Free Energy Calculations (MM/GBSA) : Rank binding affinities and validate with mutagenesis studies (e.g., Ala-scanning of key residues).
  • Cross-Validation : Compare docking results with SPR (Surface Plasmon Resonance) binding kinetics .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in experimental design for pharmacological studies of this compound?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to confirm solubility in biological buffers (e.g., PBS with 5% DMSO).
  • Novelty : Compare efficacy against existing naphthyridine-based kinase inhibitors (e.g., saracatinib).
  • Ethics : Adhere to OECD guidelines for animal studies (e.g., 3R principles).
  • Relevance : Align with NIH priorities for kinase-targeted cancer therapies .

Q. How should researchers handle conflicting data on the compound’s mechanism of action?

  • Answer : Use triangulation :

  • Biochemical Assays : Measure kinase inhibition (IC₅₀) across multiple enzymes (e.g., Src, Abl).
  • Transcriptomics : Identify downstream gene expression changes via RNA-seq.
  • Phenotypic Screening : Assess anti-proliferative effects in 3D tumor spheroids vs. 2D monolayers.
  • Independent Replication : Collaborate with external labs to validate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.